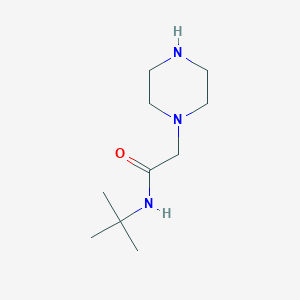

N-(tert-butyl)-2-piperazin-1-ylacetamide

Descripción

Propiedades

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEAITXOZDERTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368768 | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89433-49-8 | |

| Record name | N-(1,1-Dimethylethyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Characterization Techniques for Structural Elucidation

Spectroscopic Methods for Compound Validation

Spectroscopic techniques are indispensable for verifying the chemical structure of N-(tert-butyl)-2-piperazin-1-ylacetamide. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The tert-butyl group would exhibit a characteristic singlet peak at approximately δ 1.3 ppm due to its nine equivalent protons. The protons on the piperazine (B1678402) ring would appear as multiplets in the δ 2.4-3.0 ppm region. The methylene (B1212753) protons (CH₂) of the acetamide (B32628) group would likely appear as a singlet around δ 3.1 ppm, and the N-H proton of the amide would produce a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic shifts. The piperazine ring carbons and the methylene carbon of the acetamide group would also show distinct signals. The carbonyl carbon (C=O) of the acetamide group would be observed further downfield, typically in the δ 170 ppm region.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. xml-journal.net The fragmentation of piperazine analogues typically involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring. xml-journal.net For this compound, a primary fragmentation would be the loss of the tert-butyl group, and further fragmentation of the piperazine ring would be expected. miamioh.edu

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Singlet (~1.3 ppm, 9H, -C(CH₃)₃); Multiplets (~2.4-3.0 ppm, 8H, piperazine ring); Singlet (~3.1 ppm, 2H, -CH₂-); Broad Singlet (N-H amide) |

| ¹³C NMR | Signals for tert-butyl carbons, piperazine ring carbons, acetamide methylene carbon, and a downfield signal for the carbonyl carbon (~170 ppm) |

| IR (cm⁻¹) | ~3300 (N-H stretch, amide); ~2950-2800 (C-H stretch, aliphatic); ~1650 (C=O stretch, amide); ~1540 (N-H bend, amide); ~1150 (C-N stretch) |

| Mass Spec. (m/z) | Molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (C₁₀H₂₁N₃O). Key fragments corresponding to the loss of the tert-butyl group and cleavage of the piperazine ring. |

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for determining the purity of non-volatile compounds. For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Combining liquid chromatography with mass spectrometry provides a powerful analytical tool. LC-MS allows for the separation of components in a mixture by LC, followed by their detection and identification by MS. This is particularly useful for identifying unknown impurities. LC-MS/MS adds another layer of specificity and is considered a gold standard for quantification, offering high sensitivity and selectivity. mdpi.com This technique is widely used in the analysis of various drug classes and can be readily applied to piperazine derivatives. mdpi.com

Gas Chromatography (GC) Gas chromatography is suitable for volatile and thermally stable compounds. While the target compound might be amenable to GC analysis, derivatization may be necessary to improve its volatility and chromatographic behavior. GC coupled with a Flame Ionization Detector (FID) can be used for purity assessment, while GC-MS allows for the identification of volatile impurities.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| RP-HPLC | C18 or C8 column | Gradient of water and acetonitrile (B52724) or methanol (B129727) (often with additives like formic acid or ammonium (B1175870) acetate) | UV-Vis (Diode Array Detector) | Purity assessment, quantification |

| LC-MS | C18 or similar reversed-phase column | Similar to RP-HPLC, using volatile buffers | Mass Spectrometer (e.g., Quadrupole, TOF) | Impurity identification, quantification |

| LC-MS/MS | C18 or similar reversed-phase column | Similar to LC-MS | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | Trace level quantification, high selectivity analysis |

| GC | Polar capillary column (e.g., wax-based) | Inert carrier gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Analysis of volatile impurities, purity (if compound is stable) |

Preclinical Biological Activity and Pharmacological Investigations in Vitro and in Vivo Preclinical Models

General Biological Activity Profile of Piperazine (B1678402) Acetamides

The piperazine moiety is integral to numerous therapeutic agents, and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, anthelmintic, antiviral, anticancer, and anti-inflammatory properties. silae.itapjhs.comacgpubs.orgresearchgate.net The ability to functionalize the nitrogen atoms of the piperazine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery.

Piperazine derivatives have demonstrated notable potential as anti-inflammatory agents. wisdomlib.orgresearchgate.net In preclinical models, certain derivatives have been shown to effectively reduce inflammation. For instance, the piperazine compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, was evaluated in a carrageenan-induced pleurisy test. nih.gov This compound significantly reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov Further studies on other 1,4-disubstituted piperazine derivatives using the carrageenan-induced rat paw edema model also confirmed their anti-inflammatory effects in vivo. researchgate.net These findings underscore the potential of the piperazine scaffold in developing new treatments for inflammatory conditions. wisdomlib.org

The piperazine acetamide (B32628) class of molecules has shown significant promise as antimicrobial and antifungal agents. derpharmachemica.com A study focused on newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides revealed potent activity against a panel of bacterial and fungal strains. nih.gov

Several of these compounds exhibited superior antibacterial potency compared to the reference drug ampicillin (B1664943) against both Gram-positive and Gram-negative bacteria. nih.gov Notably, certain derivatives were also more effective than ampicillin against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.gov In antifungal assays, these compounds demonstrated significantly better activity than the standard drugs bifonazole (B1667052) and ketoconazole (B1673606) against various fungal species. nih.gov Other research has consistently shown that various N-alkyl and N-aryl piperazine derivatives possess significant antibacterial activity, although their efficacy against fungi can be more variable. acgpubs.orgresearchgate.netnih.gov The broad-spectrum activity of these compounds highlights their potential as leads for developing new antimicrobial therapies to combat infectious diseases and resistance. apjhs.comresearchgate.net

| Compound | Bacterial Strain | MIC (μg/mL) | Fungal Strain | MIC (μg/mL) |

|---|---|---|---|---|

| Compound 3d | Staphylococcus aureus (ATCC 25923) | 62.5 | Candida albicans (ATCC 10231) | 125 |

| P. aeruginosa (Resistant) | 125 | Aspergillus fumigatus (ATCC 26934) | 500 | |

| Compound 3g | Listeria monocytogenes (ATCC 19111) | 31.25 | Trichoderma viride (IAM 5061) | 62.5 |

| E. coli (Resistant) | 125 | Penicillium ochrochloron (ATCC 9112) | 125 | |

| Compound 3k | S. aureus (MRSA) | 62.5 | Candida albicans (ATCC 10231) | 62.5 |

| L. monocytogenes (ATCC 19111) | 15.62 | Aspergillus niger (ATCC 6275) | 125 |

The use of piperazine as an anthelmintic agent is well-established, primarily for treating infections caused by parasitic worms. wisdomlib.org This activity extends to its derivatives, which have been synthesized and evaluated for their potential to combat helminthiasis. ijrpp.comipindexing.comijprs.com Preclinical in vitro studies have demonstrated that newly synthesized 1,4-disubstituted piperazine derivatives exhibit promising anthelmintic activity against species such as Eisenia fetida and Phaeritima posthuma. ijrpp.comipindexing.comijprs.comresearchgate.net Furthermore, a series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were specifically tested for activity against experimental infections of Trichinella spiralis. nih.gov This body of research confirms that the piperazine scaffold remains a relevant starting point for the development of new anthelmintic drugs. ijrpp.com

Neurological Activity: Piperazine derivatives are widely recognized for their diverse effects on the central nervous system (CNS). researchgate.neteurekaselect.com Many compounds containing the piperazine ring exhibit a range of neuropharmacological activities, including anxiolytic, antipsychotic, and antidepressant effects. silae.itresearchgate.net These actions are often mediated through interactions with various neurotransmitter receptors within the CNS. eurekaselect.com

Antiviral Activity: The piperazine scaffold has served as a basis for the development of agents targeting various viruses. silae.it Research has shown that piperazine and its derivatives can inhibit the replication of the Chikungunya virus (CHIKV), an alphavirus. nih.govnih.govsemanticscholar.org The proposed mechanism involves piperazine binding to a conserved hydrophobic pocket within the viral capsid protein, suggesting it could be a lead structure for designing new anti-alphaviral drugs. nih.gov Additionally, certain 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have been identified as novel and potent inhibitors of CHIKV in vitro. acs.org

Anti-Alzheimer's Disease Activity: There is growing interest in piperazine derivatives as potential therapeutic agents for Alzheimer's disease (AD). nih.govdoi.org One key mechanism involves the potentiation of Transient Receptor Potential Canonical 6 (TRPC6) channels, which play a role in memory formation and dendritic spine stability. nih.govdoi.orgsci-hub.se Piperazine and its derivatives have been found to protect neurons from amyloid-induced toxicity and restore long-term potentiation in preclinical AD models. nih.govdoi.orgsci-hub.se For example, the piperazine acetamide derivative N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (designated as 51164) was shown to activate TRPC6 channels in a store-operated mode, rescuing the loss of mushroom spines in neuronal cultures exposed to Aβ42 oligomers. sci-hub.semdpi.com Another derivative, cmp2, demonstrated the ability to cross the blood-brain barrier and reverse synaptic plasticity deficits in a 5xFAD mouse model. nih.gov Other piperazine-based compounds, such as PMS1339, have shown multifunctional properties by inhibiting both acetylcholinesterase (AChE) and amyloid-β aggregation, leading to cognitive improvement in mice. oup.com

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Piperazine (B1678402) Ring on Biological Activity

The piperazine moiety is a critical component for biological activity, and substitutions on this ring can dramatically alter a compound's affinity and selectivity for its molecular targets. nih.gov The nitrogen atoms of the piperazine ring are key sites for modification, allowing for the introduction of various substituents that can probe the binding pocket of a target receptor or enzyme.

Research into a series of dopamine (B1211576) D3 receptor ligands has demonstrated the significant impact of N-substitution on the piperazine ring. In these studies, various substituted indole (B1671886) rings were attached to the piperazine nitrogen, revealing that the receptor can accommodate a range of bulky heterocyclic groups. nih.gov The affinity for the D2 and D3 receptors was found to be highly dependent on the nature and position of the substituent on the indole ring, as well as the type of linker (e.g., amide or methylene) used. nih.gov For instance, an analog featuring an amide linker connected to the 2-position of an indole ring was identified as having high affinity and selectivity for the D3 receptor. nih.gov

Table 1: Impact of Piperazine N-Substitution on Dopamine Receptor Affinity This table is interactive. Click on the headers to sort the data.

| Compound ID | N-Piperazine Substituent | Linker | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity |

|---|---|---|---|---|---|

| (+/-)-10c | 3-Indole | Amide | 100 | 3.25 | 31 |

| (+/-)-10e | 2-Indole | Amide | 86.8 | 0.93 | 93 |

| (-)-10e | 2-Indole | Amide | 47.5 | 0.57 | 83 |

| (+)-10e | 2-Indole | Amide | 113 | 3.73 | 30 |

Data sourced from studies on dopamine D3 receptor ligands, illustrating how substituent position and stereochemistry on the piperazine moiety affect receptor binding affinity and selectivity. nih.gov

Further studies on other classes of compounds reinforce this principle. In a series of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), the presence of a halogen-substituted fluorophenyl group on the piperazine ring was found to be essential for inhibitory activity against both ENT1 and ENT2. nih.gov Similarly, replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, has been shown to cause a notable decrease in biological activity in certain contexts, highlighting the privileged nature of the piperazine scaffold. nih.gov

Role of the Acetamide (B32628) Moiety in Ligand-Target Interactions

The acetamide moiety in N-(tert-butyl)-2-piperazin-1-ylacetamide serves as a crucial linker that properly orients the other functional groups for optimal interaction with the biological target. The structural integrity of this linker is often vital for maintaining high-affinity binding.

Studies on diaryl piperazine acetamides have identified them as potent and selective dopamine D4 receptor agonists. researchgate.net The acetamide portion of these molecules is a key structural feature, and its orientation relative to the aryl piperazine component has a significant effect on functional activity. researchgate.net Furthermore, the reversal of an amide bond in a known D4 receptor partial agonist led to compounds with enhanced potency and stability, underscoring the nuanced role the acetamide linker plays in defining the pharmacological profile. researchgate.net In other molecular contexts, piperazine derivatives connected to phenylacetamide have shown affinity for sigma-1 receptors, indicating the versatility of the piperazine-acetamide combination in targeting diverse protein families. nih.gov

Influence of the tert-Butyl Group on Potency and Selectivity

The tert-butyl group is a bulky, lipophilic moiety frequently employed in medicinal chemistry to enhance a molecule's pharmacological properties. hyphadiscovery.comresearchgate.net Its primary roles include increasing potency and specificity, acting as a steric shield to improve metabolic stability, and optimizing pharmacokinetic profiles. hyphadiscovery.com

The significant size of the tert-butyl group can provide a "steric shield," protecting more chemically labile parts of the molecule from enzymatic degradation. hyphadiscovery.com This can increase the compound's metabolic stability and prolong its duration of action. In terms of potency, the tert-butyl group can enhance binding affinity by occupying hydrophobic pockets within the target's binding site. For example, the tert-butylcarboxamide moiety of the HIV-1 protease inhibitor nelfinavir (B1663628) is known to fit snugly into a subsite of the enzyme, contributing to its potent activity. hyphadiscovery.com Similarly, the inclusion of a tert-butyl group in the antiviral drug ombitasvir (B612150) leads to a significant enhancement in potency. hyphadiscovery.com

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it must fit precisely into the binding site of its target protein. For molecules containing a piperazine ring, the ring can exist in different conformations, such as chair, boat, or twist-boat forms, with the chair conformation generally being the most stable.

Conformational studies on 1-acyl and 1-aryl 2-substituted piperazines have shown a consistent preference for the substituent at the 2-position to adopt an axial orientation. nih.gov This axial preference is significant because it dictates the spatial relationship between the different parts of the molecule. An axial conformation places the key nitrogen atoms of the piperazine ring in a specific geometric arrangement that can mimic the pharmacophore of other well-known bioactive molecules, thereby facilitating binding to their receptors. nih.gov For example, molecular modeling has shown that this preferred axial orientation allows certain piperazine derivatives to bind effectively to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Computational Chemistry and Molecular Modeling

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding mode of a small molecule (ligand) within the active site of a protein receptor. numberanalytics.comwikipedia.org This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves sampling numerous conformations of the ligand within the binding pocket and ranking them using a scoring function that estimates the binding affinity. frontiersin.org

The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. pharmaceuticaljournal.netbiointerfaceresearch.com For example, docking studies on piperazine (B1678402) sulfonamide analogs as α-amylase inhibitors helped to understand the binding interactions responsible for their inhibitory activity. nih.gov Similarly, studies on other piperazine-containing molecules have used docking to predict binding affinities and guide the synthesis of more potent analogs. nih.govacs.org These simulations provide a static picture of the likely binding pose, which is fundamental for the initial stages of drug design.

Illustrative Docking Simulation Results for a Piperazine Derivative

| Parameter | Value | Description |

|---|---|---|

| Target Protein | Example: Alpha-Glucosidase | The biological macromolecule of interest. |

| Docking Score (kcal/mol) | -8.7 | An estimation of the binding free energy; more negative values indicate stronger binding. biointerfaceresearch.com |

| Key Interacting Residues | ASP215, GLU277, ARG442 | Amino acids in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions | The primary forces stabilizing the ligand-protein complex. |

This table is for illustrative purposes to demonstrate typical outputs of a docking simulation and does not represent actual data for N-(tert-butyl)-2-piperazin-1-ylacetamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comlongdom.orgwikipedia.org By identifying the physicochemical properties or structural features (known as molecular descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. deeporigin.comnih.gov This approach is invaluable for lead optimization, virtual screening of chemical libraries, and reducing the need for extensive experimental testing. jocpr.comdeeporigin.com

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a variety of molecular descriptors for each compound, selecting the most relevant descriptors, and then using statistical methods to build and validate a predictive model. longdom.org

Although specific QSAR models for this compound have not been detailed, numerous QSAR studies have been conducted on various classes of piperazine derivatives. nih.govnih.govresearchgate.netresearchgate.net For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to piperazine derivatives to correlate their steric and electrostatic fields with their antihistamine and antibradykinin effects. nih.govresearchgate.net Such models provide insights into which structural modifications are likely to enhance biological activity. For instance, a QSAR study on aryl-piperazine derivatives with antimalarial activity led to the development of predictive models for their potency against different strains of Plasmodium falciparum. researchgate.net These studies demonstrate the power of QSAR in guiding the rational design of new piperazine-based drug candidates. nih.gov

Example of a QSAR Model Equation

| Parameter | Description |

| log 1/C | The dependent variable, representing the biological activity (e.g., inhibitory concentration). |

| Descriptor 1, 2 | Independent variables, which are calculated physicochemical properties or structural features of the molecules (e.g., lipophilicity, molecular weight, electronic properties). |

| a, b | Coefficients determined by the statistical regression, indicating the weight or importance of each descriptor. |

| c | A constant. |

This table illustrates the general form of a QSAR equation and is not a specific model for this compound.

Molecular Dynamics Simulations for Ligand-Target System Dynamics

While ligand-protein docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target system over time. rsc.org MD simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the flexibility of the protein, the stability of the ligand in the binding site, and the detailed energetic and conformational changes that occur upon binding. acs.orgdovepress.com

MD simulations can be used to refine docking poses, predict binding free energies with higher accuracy, and explore the mechanisms of ligand binding and unbinding. frontiersin.orgnih.gov For instance, if this compound were docked into a target protein, an MD simulation could be run to assess whether the predicted binding mode is stable over a period of nanoseconds to microseconds. The simulation can reveal conformational changes in the protein induced by the ligand, the role of water molecules in the binding site, and the key interactions that persist over time. nih.gov

Studies on other piperazine-containing compounds have utilized MD simulations to validate docking results and understand the dynamic behavior of the ligand-receptor complex. acs.orgnih.gov For example, MD simulations of phenyl-piperazine scaffolds as inhibitors of the eIF4A1 protein demonstrated stable binding in the nucleotide site and identified key interactions. acs.org Accelerated MD simulations have also been employed to study the entire process of a ligand binding to a receptor, providing insights into the binding pathways. nih.gov This level of detail is crucial for understanding the intricacies of molecular recognition and for the rational design of molecules with improved affinity and specificity. acs.org

Key Information Obtained from MD Simulations

| Data Type | Insight Provided |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand's position and the protein's structure over the simulation time. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein. |

| Hydrogen Bond Analysis | Determines the persistence of specific hydrogen bonds between the ligand and protein. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Provides a more accurate estimation of the binding affinity by considering entropic and solvent effects. |

This table outlines the types of data typically generated from MD simulations and their significance, and is not based on specific data for this compound.

Quantum Mechanical Calculations for Understanding Reaction Mechanisms and Electronic Properties

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules and to model chemical reactions with high accuracy. rsc.orgrsc.org Unlike the classical mechanics approach of MD simulations, QM methods, such as density functional theory (DFT), can describe the formation and breaking of chemical bonds, making them suitable for elucidating reaction mechanisms, calculating electronic properties like charge distribution and orbital energies, and determining the geometries of transition states. researchgate.net

In the context of this compound, QM calculations could be used to understand its intrinsic properties, such as its conformational preferences, acidity/basicity of the piperazine nitrogens, and its reactivity. wikipedia.org For instance, DFT has been used to study the short-range properties of alkylpiperazine ionic liquids and their affinity for CO₂, revealing details about intermolecular hydrogen bonding and charge transfer. nih.gov

Furthermore, QM calculations are essential for parameterizing the force fields used in classical MD simulations, ensuring that the classical models accurately represent the behavior of the molecule. uq.edu.au In drug metabolism studies, QM can predict the sites on a molecule that are most susceptible to metabolic reactions by enzymes like cytochrome P450. nih.gov While specific QM studies on this compound are not found in the provided results, the application of these methods to related piperazine structures demonstrates their importance in providing a fundamental understanding of a molecule's chemical behavior. nih.govacs.org

Properties Investigated by Quantum Mechanical Calculations

| Property | Relevance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D conformation of the molecule. |

| Partial Atomic Charges | Indicates the distribution of electrons within the molecule, highlighting polar regions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Provides insights into the molecule's reactivity and electronic transitions. |

| Reaction Energy Profiles | Elucidates the mechanism of a chemical reaction by calculating the energies of reactants, transition states, and products. rsc.org |

This table provides examples of properties that can be calculated using QM methods and is not based on specific data for this compound.

Future Research Directions and Therapeutic Potential

Exploration of Novel Analogues and Derivatives Based on SAR Insights

A critical direction for future research lies in the rational design and synthesis of novel analogues and derivatives of N-(tert-butyl)-2-piperazin-1-ylacetamide. A thorough investigation of the structure-activity relationships (SAR) is paramount to understanding how modifications to different parts of the molecule influence its biological activity.

Key areas for SAR exploration include:

Substitution on the Piperazine (B1678402) Ring: The secondary amine of the piperazine ring presents a prime location for the introduction of a wide array of substituents. Exploring the impact of varying the size, lipophilicity, and electronic properties of these substituents can lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. For instance, in related piperazine-containing compounds, the introduction of aromatic or heterocyclic moieties at this position has been shown to significantly modulate activity.

Modification of the Acetamide (B32628) Moiety: The N-tert-butyl group plays a crucial role in the molecule's lipophilicity and steric profile. Systematic replacement of the tert-butyl group with other alkyl or aryl substituents can provide valuable insights into the optimal steric and electronic requirements for biological activity. Furthermore, bioisosteric replacement of the amide bond could lead to analogues with improved metabolic stability.

Introduction of Additional Functional Groups: The core scaffold can be further diversified by introducing functional groups at various positions. This could involve substitution on the piperazine ring carbons or the acetamide backbone. Such modifications could introduce new interaction points with biological targets, potentially leading to novel mechanisms of action.

A study on the structurally related N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrated that modifications on the piperazine nucleus led to significant differences in their antitumor potential, highlighting the importance of this position for biological activity. researchgate.net

Table 1: Potential Modifications for SAR Studies of this compound Analogues

| Molecular Scaffold Position | Potential Modifications | Rationale |

| Piperazine N-4 Position | Alkyl chains, Aryl rings, Heterocyclic systems | To explore the impact of sterics, electronics, and lipophilicity on target engagement. |

| Acetamide N-tert-butyl Group | Other alkyl groups (e.g., isopropyl, cyclohexyl), Aryl groups | To investigate the influence of steric bulk and lipophilicity on activity and pharmacokinetic properties. |

| Acetamide Backbone | Bioisosteric replacements (e.g., esters, sulfonamides) | To improve metabolic stability and explore alternative binding interactions. |

| Piperazine Ring Carbons | Introduction of small alkyl or polar groups | To probe for additional binding pockets and enhance solubility. |

Development of Advanced Pharmacological Probes for Biological Systems

The this compound scaffold can serve as a valuable template for the development of advanced pharmacological probes. These chemical tools are essential for elucidating the biological mechanisms of action and identifying the specific molecular targets of this class of compounds.

Strategies for developing such probes include:

Fluorescent Labeling: The synthesis of fluorescently tagged analogues would enable the visualization of the compound's distribution within cells and tissues. This can provide crucial information about its cellular uptake, subcellular localization, and potential interactions with specific organelles or proteins.

Affinity-Based Probes: The development of biotinylated or photo-affinity labeled derivatives would facilitate the identification of binding partners through techniques such as affinity chromatography and mass spectrometry. This approach is instrumental in de-convoluting the target profile of the compound.

Radiolabeling: The introduction of a radioactive isotope, such as carbon-14 (B1195169) or tritium, would allow for quantitative analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

The creation of such probes is a critical step in translating the therapeutic potential of this compound from in vitro studies to in vivo models.

Strategies for Enhancing Pharmacological Profiles and Lead Optimization

Once promising lead compounds have been identified through SAR studies, the focus shifts to lead optimization. This iterative process aims to refine the pharmacological and pharmacokinetic properties of the molecule to produce a viable drug candidate.

Key strategies for lead optimization of this compound derivatives include:

Improving Metabolic Stability: In vitro and in vivo metabolic studies can identify sites of metabolic vulnerability on the molecule. Modifications at these positions, such as the introduction of fluorine atoms or the replacement of labile groups, can enhance metabolic stability and prolong the compound's duration of action.

Enhancing Aqueous Solubility: Poor solubility can limit a compound's bioavailability. Strategies to improve solubility include the introduction of polar functional groups or the formation of salts.

Optimizing Permeability: The ability of a compound to cross biological membranes is crucial for its efficacy. Lipophilicity, as measured by LogP, is a key determinant of permeability and can be fine-tuned through structural modifications.

Reducing Off-Target Effects: Screening against a panel of common off-targets can identify potential liabilities. Structural modifications can then be made to minimize these interactions and improve the compound's safety profile.

Computational modeling and in silico screening can play a significant role in guiding the lead optimization process by predicting the effects of structural changes on the compound's properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(tert-butyl)-2-piperazin-1-ylacetamide, and how can reaction conditions be optimized for yield and purity?

- Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving tert-butylamine, piperazine, and acetylating agents. A typical approach includes:

- Step 1 : Reacting tert-butylamine with chloroacetyl chloride to form N-(tert-butyl)chloroacetamide.

- Step 2 : Substituting the chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Optimization : Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of chloroacetamide to piperazine) and reaction time (12–16 hours). Purity (>95%) is confirmed via HPLC and NMR .

Q. How can researchers validate the structural integrity and purity of this compound?

- Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.2 ppm, singlet) and piperazine protons (δ ~2.5–3.5 ppm).

- Mass Spectrometry (MS) : ESI-MS to verify the molecular ion peak at m/z 227.2 [M+H]⁺.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

- Answer : Initial screens should include:

- Receptor Binding Assays : Test affinity for serotonin (5-HT₁A) or dopamine receptors due to the piperazine moiety. Use radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT₁A).

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Answer : Contradictions often arise from differences in stereochemistry or assay conditions. Strategies include:

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S isomers and test individually.

- Standardized Assay Protocols : Adopt NIH/WHO guidelines for receptor binding to minimize variability.

- Computational Modeling : Dock the compound into receptor structures (e.g., 5-HT₁A via AutoDock Vina) to predict binding modes and reconcile activity data .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to reduce oxidative metabolism.

- Prodrug Design : Mask the acetamide group as an ester to enhance bioavailability.

- In Vitro Liver Microsomal Assays : Use human liver microsomes (HLMs) with NADPH to identify metabolic hotspots (e.g., tert-butyl hydroxylation) .

Q. How can computational tools aid in predicting the compound’s pharmacokinetic (PK) and toxicity profiles?

- Answer :

- ADMET Prediction : Use QikProp (Schrödinger) to estimate logP (target <3), CNS permeability, and hERG inhibition risk.

- Toxicity Profiling : Leverage Derek Nexus for in silico toxicology (e.g., mutagenicity alerts).

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability to off-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.